Cas no 2349423-80-7 (tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate)

Technical Introduction: tert-Butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate is a chiral intermediate featuring a stereospecific (3S)-amine group and a fluorinated aromatic moiety. Its tert-butyl ester group enhances stability and solubility, facilitating handling in synthetic applications. The 2-fluoro-4-methylphenyl substituent introduces steric and electronic effects, making it valuable in pharmaceutical and agrochemical synthesis, particularly for bioactive molecules requiring fluorinated motifs. The compound’s well-defined stereochemistry ensures high enantiopurity, critical for asymmetric synthesis. Its structural attributes—combining a protected amino acid derivative with a fluorinated aromatic ring—offer versatility in peptide modifications and drug discovery. Suitable for controlled reactions, it serves as a building block in complex organic frameworks.
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate structure
2349423-80-7 structure
Product name:tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
CAS No:2349423-80-7
MF:C14H20FNO2
Molecular Weight:253.312507629395
CID:5655322
PubChem ID:165902959

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate 化学的及び物理的性質

名前と識別子

    • EN300-27726461
    • tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
    • 2349423-80-7
    • インチ: 1S/C14H20FNO2/c1-9-5-6-10(11(15)7-9)12(16)8-13(17)18-14(2,3)4/h5-7,12H,8,16H2,1-4H3/t12-/m0/s1
    • InChIKey: LMBRRTMPCYMSCG-LBPRGKRZSA-N
    • SMILES: FC1C=C(C)C=CC=1[C@H](CC(=O)OC(C)(C)C)N

計算された属性

  • 精确分子量: 253.14780704g/mol
  • 同位素质量: 253.14780704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 2.1

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27726461-2.5g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-27726461-0.05g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-27726461-5.0g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-27726461-10.0g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-27726461-10g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7
10g
$3622.0 2023-09-10
Enamine
EN300-27726461-1g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7
1g
$842.0 2023-09-10
Enamine
EN300-27726461-0.25g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-27726461-0.5g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-27726461-5g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7
5g
$2443.0 2023-09-10
Enamine
EN300-27726461-0.1g
tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
2349423-80-7 95.0%
0.1g
$741.0 2025-03-19

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate 関連文献

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoateに関する追加情報

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate: A Comprehensive Overview

The compound tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate, identified by the CAS number 2349423-80-7, is a chemically synthesized molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural properties and functional groups, which make it a valuable tool in fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate consists of a tert-butyl group attached to a propanoate ester, which is further substituted with an amino group and a fluorinated aromatic ring. The presence of the tert-butyl group contributes to the molecule's stability and solubility, while the amino group introduces nucleophilic reactivity. The fluorinated phenyl ring adds electronic diversity, enhancing the molecule's ability to participate in various chemical reactions. These structural features make it a versatile building block for synthesizing more complex molecules.

Recent studies have highlighted the importance of stereochemistry in drug design, and the (3S) configuration of this compound plays a crucial role in its biological activity. The stereochemistry determines how the molecule interacts with biological targets, such as enzymes or receptors, which is critical for therapeutic applications. Researchers have explored the use of this compound as a precursor in the synthesis of bioactive molecules, particularly in the development of new drug candidates targeting specific diseases.

In terms of synthesis, tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate can be prepared through a variety of methods, including nucleophilic substitution, esterification, and asymmetric synthesis techniques. The choice of synthetic route depends on the desired scale of production and the availability of starting materials. For instance, asymmetric induction methods have been employed to achieve high enantiomeric excess in the synthesis of this compound, ensuring its suitability for chiral applications.

The application of this compound extends beyond traditional chemistry. In materials science, it has been investigated as a potential precursor for advanced polymers and coatings due to its ability to form stable bonds under various conditions. Additionally, its role in agrochemicals has been explored for developing new pesticides or herbicides with improved efficacy and reduced environmental impact.

From an environmental perspective, understanding the degradation pathways and ecological effects of tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate is essential for responsible use. Recent research has focused on assessing its biodegradability and toxicity profiles to ensure that its application does not pose risks to ecosystems or human health. These studies have provided valuable insights into optimizing production processes and minimizing environmental footprints.

In conclusion, tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate stands out as a multifaceted compound with promising potential across various industries. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool for researchers and developers seeking innovative solutions in chemistry and related fields. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.

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